![molecular formula C18H20N2O4 B2560476 N-[[4-(6-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2361764-43-2](/img/structure/B2560476.png)
N-[[4-(6-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(6-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)phenyl]methyl]prop-2-enamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various scientific fields. It has been found to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Compound X has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation and tumor growth, as well as an improvement in neurological function.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects in the body. It has been shown to decrease the production of inflammatory cytokines, which are proteins that play a key role in the development of inflammation. Compound X also inhibits the activity of certain enzymes and proteins that are involved in tumor growth, leading to a decrease in tumor size. Additionally, Compound X has been found to improve neurological function by increasing the production of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using Compound X in lab experiments is its complex synthesis method, which requires the use of several chemical reagents and solvents.
Orientations Futures
There are several future directions for the study of Compound X. One potential direction is the development of new drugs based on its anti-inflammatory and anti-tumor properties. Another potential direction is the study of its effects on neurological function, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential applications in various scientific fields.
In conclusion, Compound X is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs, and its potential use in the treatment of neurological disorders is also being studied. While there are limitations to using Compound X in lab experiments, its complex synthesis method does not detract from its potential as a valuable tool for scientific research.
Méthodes De Synthèse
Compound X is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various chemical reagents and solvents, including triethylamine, acetonitrile, and chloroform. The final product is obtained through purification using a column chromatography technique.
Propriétés
IUPAC Name |
N-[[4-(6-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-15(21)19-12-13-4-6-14(7-5-13)16(22)20-10-3-8-18(20)9-11-24-17(18)23/h2,4-7H,1,3,8-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBNEOVOOGRTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC23CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)benzyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


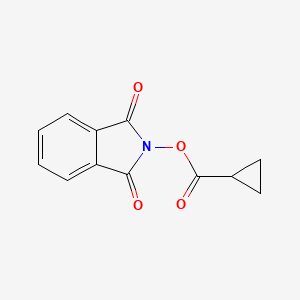

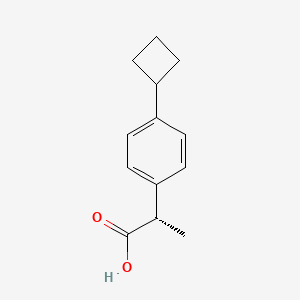

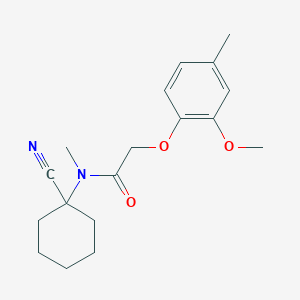
![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)
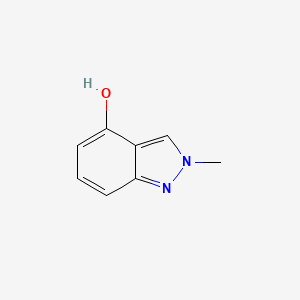
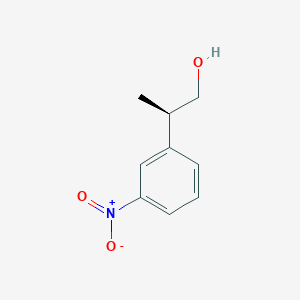
![N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2560406.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2560407.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B2560412.png)

![N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2560416.png)